molecular formula C11H21N3 B11736759 N-pentyl-1-(propan-2-yl)-1H-pyrazol-4-amine

N-pentyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11736759
M. Wt: 195.30 g/mol
InChI Key: WSGNKDWOTXNLGH-UHFFFAOYSA-N
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Description

N-pentyl-1-(propan-2-yl)-1H-pyrazol-4-amine: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a pentyl group at the nitrogen atom and an isopropyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pentyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.

    Introduction of the pentyl group: The pentyl group can be introduced via alkylation of the nitrogen atom using pentyl halides in the presence of a base such as potassium carbonate.

    Introduction of the isopropyl group: The isopropyl group can be introduced through a Friedel-Crafts alkylation reaction using isopropyl halides and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-pentyl-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the existing functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Hydroxylated derivatives, oxides.

    Reduction: Reduced amines.

    Substitution: Substituted pyrazoles with various functional groups.

Scientific Research Applications

N-pentyl-1-(propan-2-yl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-pentyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-pentyl-1-(propan-2-yl)piperidin-4-amine: Similar in structure but with a piperidine ring instead of a pyrazole ring.

    N-pentyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine: Contains an additional pyridine ring fused to the pyrazole ring.

Uniqueness

N-pentyl-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to its analogs. Its combination of a pentyl group and an isopropyl group on the pyrazole ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-pentyl-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C11H21N3/c1-4-5-6-7-12-11-8-13-14(9-11)10(2)3/h8-10,12H,4-7H2,1-3H3

InChI Key

WSGNKDWOTXNLGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CN(N=C1)C(C)C

Origin of Product

United States

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